REACTION_CXSMILES
|
[CH2:1]1[C:5]2[CH:6]=[C:7]3[C:13](=[C:14]([OH:15])[C:4]=2[O:3][CH2:2]1)[O:12][C:10](=[O:11])[CH:9]=[CH:8]3.S(OC)(O[CH3:20])(=O)=O>>[CH3:20][O:15][C:14]1[C:4]2[O:3][CH2:2][CH2:1][C:5]=2[CH:6]=[C:7]2[CH:8]=[CH:9][C:10]([O:12][C:13]=12)=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COC2=C1C=C3C=CC(=O)OC3=C2O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=CC3=C1OCC3)C=CC(=O)O2
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |